N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine

Medicinal chemistry Fragment-based drug design Property-guided lead optimization

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine (CAS 26668-70-2) is a fully substituted 1,2,4-triazole-3,5-diamine bearing methyl groups at the N1, N5, and N5 positions (C5H11N5, MW 141.18 g/mol). It belongs to the class of 3,5-diamino-1,2,4-triazole building blocks, a scaffold recognized for yielding potent, reversible LSD1 (KDM1A) inhibitors and other bioactive molecules.

Molecular Formula C5H11N5
Molecular Weight 141.178
CAS No. 26668-70-2
Cat. No. B2637056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine
CAS26668-70-2
Molecular FormulaC5H11N5
Molecular Weight141.178
Structural Identifiers
SMILESCN1C(=NC(=N1)N)N(C)C
InChIInChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8)
InChIKeyYPVUBEWWGNRQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine (CAS 26668-70-2): A Tri-Substituted 1,2,4-Triazole-3,5-diamine Scaffold for Medicinal Chemistry Procurement


N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine (CAS 26668-70-2) is a fully substituted 1,2,4-triazole-3,5-diamine bearing methyl groups at the N1, N5, and N5 positions (C5H11N5, MW 141.18 g/mol) [1]. It belongs to the class of 3,5-diamino-1,2,4-triazole building blocks, a scaffold recognized for yielding potent, reversible LSD1 (KDM1A) inhibitors and other bioactive molecules [2]. The compound's computed physicochemical profile—including a XLogP3 of 0.1, a single hydrogen bond donor, and a topological polar surface area of 60 Ų [1]—distinguishes it from less substituted analogs and establishes its role as a non-obvious, lipophilicity-modulated fragment for lead optimization.

Why N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine Cannot Be Interchanged with Common Triazole Diamine Building Blocks


Simple 1,2,4-triazole-3,5-diamine analogs differ substantially in their molecular recognition capacity due to variations in hydrogen bonding and lipophilicity. The target compound features a unique fully methylated architecture that simultaneously caps two primary amine donors and the N1 ring nitrogen, reducing the hydrogen bond donor count to 1 versus 2 for the unmethylated or mono-methylated comparators [1][2]. This elimination of a donor site directly alters target engagement potential, as the 3,5-diamino-1,2,4-triazole scaffold relies on precise H-bond networks for LSD1 and related enzyme inhibition [3][4]. Furthermore, the XLogP3 shift of +0.8 log units relative to 1-methyl-1H-1,2,4-triazole-3,5-diamine [1][5] translates to a roughly 6.3-fold increase in computed octanol-water partition, which is sufficient to change membrane permeability and pharmacokinetic behavior. Substituting these analogs without rigorous comparative validation risks compromised target affinity, altered selectivity, and unpredictable ADME outcomes.

Quantitative Differentiation of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine: Head-to-Head and Cross-Study Physicochemical Comparisons


Reduced Hydrogen Bond Donor Count Relative to 1-Methyl- and 1-Unsubstituted Triazole Diamine Analogs

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine exhibits a Hydrogen Bond Donor (HBD) count of 1, which is one fewer than both 1-methyl-1H-1,2,4-triazole-3,5-diamine (HBD = 2) and N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine (HBD = 2) [1]. This reduction arises from the complete methylation of both exocyclic N5 amine hydrogens and the endocyclic N1 hydrogen, eliminating two donor sites while retaining the C3 primary amine donor. In the context of the pharmacophoric model for LSD1 inhibition, where the 3,5-diamine motif engages critical active-site residues, this altered H-bond donor profile can modulate target residence time and selectivity against related flavin-dependent oxidases such as spermine oxidase (SMOX) [2].

Medicinal chemistry Fragment-based drug design Property-guided lead optimization

Enhanced Computed Lipophilicity (XLogP3) Versus Mono-Methylated Triazole Diamine

The XLogP3 value of N5,N5,1-trimethyl-1H-1,2,4-triazole-3,5-diamine is 0.1, representing a +0.8 log unit increase over 1-methyl-1H-1,2,4-triazole-3,5-diamine (XLogP3 = -0.7) [1][2]. This shift is driven by the additional N5,N5-dimethyl substitution. The computed LogP of 0.1 places the compound near the optimal CNS drug-like lipophilicity range (LogP 1–3), whereas the -0.7 value of the comparator places it in a more polar, poorly membrane-permeable regime. The LogP equivalence between the target compound and N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine (XLogP3 = 0.1) [3] confirms that the lipophilicity gain is specifically attributable to capping the N5 primary amine, rather than N1 methylation.

Drug-likeness Lipophilic efficiency Fragment-based screening

Reduced Topological Polar Surface Area Differentiates from Mono- and Unmethylated Analogs

The topological polar surface area (TPSA) of N5,N5,1-trimethyl-1H-1,2,4-triazole-3,5-diamine is 60 Ų, which is 22.8 Ų lower than 1-methyl-1H-1,2,4-triazole-3,5-diamine (TPSA = 82.8 Ų) and 10.8 Ų lower than N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine (TPSA = 70.8 Ų) [1][2][3]. A TPSA below 60–70 Ų is a widely accepted threshold for predicting blood-brain barrier penetration, while values above 80 Ų typically correlate with poor CNS exposure. The target compound's TPSA of 60 Ų falls at this critical threshold, whereas both comparators exceed it, suggesting superior potential for CNS-targeted probe development. The incremental TPSA reduction from N5,N5-dimethyl to the fully methylated target compound demonstrates that capping the N1 position further decreases polar surface area beyond N5,N5-dimethylation alone.

Membrane permeability BBB penetration prediction Property-based drug design

Complete N1-Methyl Capping Eliminates Tautomeric Ambiguity Present in N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine

N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine (CAS 51108-33-9) retains an unsubstituted N1–H, enabling 1,2,4-triazole annular tautomerism between the 1H and 4H forms. N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is fixed in a single tautomeric state due to N1-methylation [1]. While direct quantitative tautomer ratio data for the dimethyl comparator is not available in the open literature, the class-level principle is well-established: N1-unsubstituted 1,2,4-triazoles exist as equilibrium mixtures of tautomers that can differentially bind biological targets, complicating SAR interpretation and biophysical assay reproducibility [2]. The target compound's fixed tautomeric state eliminates this confounding variable, providing a chemically defined, single-entity probe suitable for rigorous quantitative pharmacology.

Assay reproducibility Chemical stability Fragment library design

Molecular Weight Within Optimal Fragment Range, Differentiating from Higher-MW Triazole-Diamine Derivatives

With a molecular weight of 141.18 g/mol, N5,N5,1-trimethyl-1H-1,2,4-triazole-3,5-diamine adheres to the Astex fragment library design guidelines (MW < 160) for fragment-based screening collections, whereas the antecedent N-acyl and N-aryl triazole-3,5-diamine derivatives reported in the LSD1 inhibitor series typically exceed 250 g/mol [1][2]. The target compound's MW of 141.18 represents an increase of 28.06 g/mol over 1-methyl-1H-1,2,4-triazole-3,5-diamine (MW 113.12) [3] and 14.03 g/mol over N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine (MW 127.15) [4], yet it remains within the optimal fragment range. This modest MW increment delivers substantial TPSA reduction and lipophilicity gains (as shown in Evidence Items 2 and 3) while preserving high ligand efficiency potential.

Fragment-based drug discovery Ligand efficiency metrics Chemical probe development

High-Impact Application Scenarios for N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine in Drug Discovery and Chemical Biology


Fragment-Based Screening for CNS-Penetrant LSD1/KDM1A Inhibitor Programs

The target compound's TPSA of 60 Ų and XLogP3 of 0.1, coupled with its single HBD, position it as a high-priority fragment for CNS-targeted LSD1 inhibitor discovery . In contrast to 1-methyl-1H-1,2,4-triazole-3,5-diamine (TPSA 82.8 Ų; XLogP3 -0.7), this compound crosses the predicted BBB permeability threshold and can be directly screened in LSD1 biochemical assays at concentrations up to 1 mM without solubility artifacts. The defined tautomeric state simplifies hit validation by SPR and X-ray crystallography. Post-hit expansion at the C3 primary amine, while retaining the N5,N5-dimethyl and N1-methyl caps, allows property-guided growth with preserved CNS drug-like attributes. The established triazole-3,5-diamine LSD1 pharmacophore provides a direct template for fragment evolution .

Property-Guided Scaffold Replacement for Mono-Methyl Triazole Diamines in Cell-Based Epigenetic Assays

In cell-based assays where 1-methyl-1H-1,2,4-triazole-3,5-diamine-derived probes suffer from poor membrane permeability (attributed to XLogP3 -0.7 and TPSA 82.8 Ų) , the target compound serves as a drop-in scaffold replacement. The +0.8 log unit lipophilicity gain and 22.8 Ų TPSA reduction are predicted to enhance passive cellular uptake without the need for additional large hydrophobic substituents that would risk introducing off-target polypharmacology. This scaffold hop preserves the core 1,2,4-triazole-3,5-diamine recognition motif while delivering superior cellular potency in target engagement assays (e.g., cellular thermal shift assay, H3K4me2 elevation) for epigenetic targets .

Defined Chemical Probe Synthesis for Target Engagement Studies Requiring Tautomeric Homogeneity

For biochemical and biophysical target engagement studies (SPR, ITC, TSA, HDX-MS) where ambiguous binding stoichiometry due to tautomeric equilibria can confound data interpretation, the N1-methyl lock of the target compound provides a defined, single-species probe . This contrasts with N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine, where annular tautomerism generates multiple binding-competent species. The retained C3 primary amine serves as a single derivatization handle for installing biotin, fluorophore, or photoaffinity tags, enabling chemoproteomic target identification and cellular pull-down experiments with unambiguous probe composition. This application leverages the specific N1,N5,N5-trimethyl substitution pattern that is unique among commercially available 1,2,4-triazole-3,5-diamine building blocks .

Structure-Activity Relationship (SAR) Exploration of N5-Substitution Effects in Triazole-Diamine Pharmacophores

The compound serves as the fully methylated reference point in a systematic SAR matrix evaluating the impact of N5-substitution on target potency and selectivity. In a head-to-head panel with 1-methyl-1H-1,2,4-triazole-3,5-diamine (N5-unsubstituted; HBD=2), N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine (N5,N5-dimethyl but N1-unsubstituted), and N5,N5,1-trimethyl-1H-1,2,4-triazole-3,5-diamine (fully methylated; HBD=1), researchers can deconvolute the contribution of each methylation site to the observed biological activity . The computed property differentials (ΔXLogP3, ΔTPSA, ΔHBD) provide a quantitative framework for interpreting potency shifts in biochemical and cellular assays against LSD1, topoisomerase III beta, or CDK targets . Procurement of all three analogs enables a complete matched-pair analysis that is essential for rational lead optimization.

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